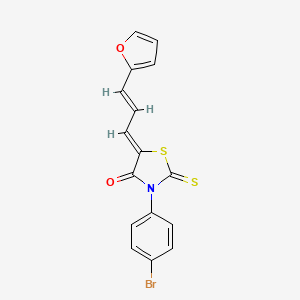
2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a unique structure. Its full chemical name is quite a mouthful, so let’s break it down.
- The core structure consists of two pyrimidine rings (6-methylpyrimidine-2,4-diyl) connected by a central linker (bis(sulfanediyl)) and flanked by two 1-(4-methylpiperazin-1-yl)ethanone groups.
- It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
Vorbereitungsmethoden
- Synthesis of this compound involves several steps. One common approach is to start with commercially available precursors.
- The synthetic route typically includes coupling reactions, such as amide bond formation, followed by sulfide formation to introduce the sulfanediyl groups.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the pyrimidine rings can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
- Major products depend on reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential drug development due to its unique structure. It could target specific receptors or enzymes.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological macromolecules (proteins, nucleic acids).
Industry: Could serve as a precursor for specialty chemicals.
Wirkmechanismus
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets could include receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include those with pyrimidine cores and sulfanediyl linkers.
- Uniqueness lies in the combination of the pyrimidine scaffold and the piperazinyl ethanone groups.
- Dai, F., He, H., Gao, D., Ye, F., Qiu, X., & Sun, D. (2009). Construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands. CrystEngComm, 11. Link
- Famotidine EP Impurity B (Dimaleate salt). SynZeal. Link
- Crystal structure of 2,2′-((pyridine-2,6-diylbis(methylene))bis(sulfanediyl))bis(4,5-dihydro-1H-imidazol-3-ium) dication. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
- Ha, K. (2013). Crystal structure of 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), C20H14Br2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
Eigenschaften
Molekularformel |
C19H30N6O2S2 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
InChI-Schlüssel |
NEALDHRJMVCKSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)

![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)

![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)
![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

